molecular formula C19H19NO5S B2911237 N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,5-dimethoxy-N-phenylbenzamide CAS No. 863021-33-4

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,5-dimethoxy-N-phenylbenzamide

Cat. No.: B2911237
CAS No.: 863021-33-4
M. Wt: 373.42
InChI Key: SGDLCYUVRTXFMX-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,5-dimethoxy-N-phenylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxido-dihydrothienyl group and a dimethoxy-phenylbenzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,5-dimethoxy-N-phenylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dioxido-Dihydrothienyl Intermediate: The initial step involves the oxidation of a thiophene derivative to form the dioxido-dihydrothienyl intermediate. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

    Coupling with Dimethoxy-Phenylbenzamide: The dioxido-dihydrothienyl intermediate is then coupled with 3,5-dimethoxy-N-phenylbenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,5-dimethoxy-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxido group back to a thiol or thioether group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thienyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

    Bases: Triethylamine, pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol or thioether derivatives.

Scientific Research Applications

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,5-dimethoxy-N-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and cellular pathways.

    Medicine: Explored as a potential therapeutic agent. Its ability to modulate specific molecular targets makes it a candidate for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes. Its stability and reactivity are advantageous in various industrial applications.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,5-dimethoxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine
  • N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methylphenyl)amine
  • N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine

Uniqueness

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,5-dimethoxy-N-phenylbenzamide stands out due to its combination of the dioxido-dihydrothienyl group and the dimethoxy-phenylbenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications. Its versatility in undergoing various chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,5-dimethoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-24-17-10-14(11-18(12-17)25-2)19(21)20(15-6-4-3-5-7-15)16-8-9-26(22,23)13-16/h3-12,16H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDLCYUVRTXFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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